molecular formula C10H9N3O B2903656 (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine CAS No. 1065115-31-2

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine

Cat. No.: B2903656
CAS No.: 1065115-31-2
M. Wt: 187.202
InChI Key: PYJCGHJHYFBPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is a chemical compound derived from quinoxaline, a bicyclic heteroaromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine typically involves the condensation of 3-methylquinoxaline-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.

Major Products

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is unique due to its specific interaction with VEGFR-2 and its ability to induce apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-10(6-11-14)13-9-5-3-2-4-8(9)12-7/h2-6,14H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCGHJHYFBPCR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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